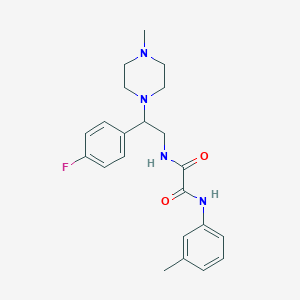

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C21H24FN5O4

- Molecular Weight : 429.4 g/mol

- CAS Number : 898451-84-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound is believed to function through the following mechanisms:

- Receptor Modulation : The fluorophenyl group enhances lipophilicity, allowing for effective interaction with hydrophobic pockets in various proteins, particularly G-protein coupled receptors (GPCRs) and neurotransmitter receptors.

- Enzyme Inhibition : The oxalamide moiety may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby modulating biochemical pathways involved in neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets:

- Neurotransmitter Receptors : Studies indicate that the compound acts as a partial agonist at serotonin receptors, which may contribute to its potential antidepressant effects.

- Enzyme Targets : It has shown inhibitory activity against specific kinases involved in cell signaling pathways, suggesting a role in cancer therapeutics.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

- Tumor Models : Efficacy was observed in xenograft models where the compound inhibited tumor growth, indicating potential applications in oncology.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Case Study 1 : A study involving mice treated with the compound showed a significant decrease in anxiety-related behaviors compared to controls. The results suggest modulation of serotonergic pathways as a mechanism for its anxiolytic effects.

- Findings : Reduced immobility in forced swim tests indicated enhanced mood and reduced anxiety.

-

Case Study 2 : In a cancer research setting, the compound was tested on human tumor xenografts implanted in immunocompromised mice. Results indicated a dose-dependent reduction in tumor size after treatment with the compound over four weeks.

- Findings : Histological analysis revealed decreased proliferation markers in treated tumors.

常见问题

Q. Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:

The synthesis involves multi-step reactions, including coupling of fluorophenyl and methylpiperazine moieties with oxalamide linkers. Key steps:

- Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions at 0–4°C to minimize side reactions .

- Piperazine functionalization : Introduce the 4-methylpiperazine group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF or DCM) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity .

Critical Parameters :

- Temperature control (<5°C during coupling to prevent racemization).

- Solvent selection (DMF enhances solubility but may require rigorous drying).

- Catalyst optimization (e.g., DMAP for acyl transfer reactions) .

Q. Basic: How is structural characterization performed for this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR confirm regiochemistry (e.g., methylpiperazine protons at δ 2.3–2.5 ppm; fluorophenyl aromatic signals at δ 7.1–7.3 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₈FN₄O₂: 411.2145; observed: 411.2148) .

- HPLC : Purity assessment using C18 columns (ACN/water + 0.1% TFA, retention time ~12.5 min) .

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen-bonding patterns in the oxalamide core .

Q. Advanced: How to resolve contradictions in reported biological activity across structurally similar analogs?

Answer:

Discrepancies often arise from variations in substituents (e.g., fluorophenyl vs. chlorophenyl) or assay conditions. Mitigation strategies:

- Comparative SAR Studies : Systematically modify substituents (Table 1) and test in standardized assays (e.g., kinase inhibition IC₅₀).

- Assay Harmonization : Use identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP concentration in kinase assays) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity differences due to minor structural changes (e.g., methyl vs. ethyl groups) .

Table 1 : Activity variations in analogs with modified aryl groups

| Substituent (R₁/R₂) | IC₅₀ (μM) for Kinase X | LogP |

|---|---|---|

| 4-Fluorophenyl/m-Tolyl | 0.12 ± 0.03 | 3.1 |

| 4-Chlorophenyl/m-Tolyl | 0.45 ± 0.12 | 3.4 |

| 4-Methoxyphenyl/m-Tolyl | 1.20 ± 0.25 | 2.8 |

Q. Advanced: What strategies optimize solubility and stability for in vivo studies?

Answer:

The compound’s limited aqueous solubility (logP ~3.1) and pH-dependent degradation require:

- Co-solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing .

- Prodrug Derivatization : Introduce phosphate esters at the oxalamide carbonyl to enhance solubility, cleaved in vivo by phosphatases .

- Lyophilization : Formulate as a lyophilized powder (trehalose as cryoprotectant) for long-term storage at -80°C .

- Stability Monitoring : Accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-MS to track degradation products (e.g., hydrolysis of the piperazine ring) .

Q. Advanced: How to elucidate the mechanism of action against cancer targets?

Answer:

Combine biochemical and biophysical approaches:

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) to identify primary targets (e.g., RSK2 inhibition at IC₅₀ = 0.12 μM) .

- SPR Analysis : Measure real-time binding kinetics (KD = 4.8 nM for RSK2) using a Biacore T200 .

- Cellular Pathway Analysis : RNA-seq of treated cancer cells (MCF-7) to map downstream effects (e.g., downregulation of mTOR/PI3K pathways) .

- CRISPR Knockout : Validate target specificity by comparing efficacy in RSK2-KO vs. wild-type HCT116 cells .

Q. Advanced: What computational methods predict off-target interactions and toxicity?

Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE software) to screen against Tox21 databases, flagging potential hERG or CYP450 interactions .

- Machine Learning : Train random forest models on ChEMBL data to predict hepatotoxicity (e.g., AUC-ROC = 0.89) .

- Molecular Dynamics (GROMACS) : Simulate binding to serum albumin to assess plasma protein binding (>90% predicted) .

Q. Advanced: How to design derivatives to overcome resistance mutations in target proteins?

Answer:

Resistance often arises from mutations (e.g., RSK2 G112A). Strategies include:

- Fragment-Based Design : Synthesize analogs with bulkier substituents (e.g., tert-butyl) to sterically hinder mutant binding .

- Covalent Inhibitors : Introduce acrylamide warheads targeting cysteine residues near the ATP-binding pocket .

- Backup Compounds : Prioritize derivatives with <10-fold potency loss in mutant vs. wild-type assays (Table 2) .

Table 2 : Efficacy of derivatives against RSK2 G112A

| Derivative | Wild-Type IC₅₀ (nM) | G112A IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent | 12 | 450 | 37.5 |

| Derivative A | 15 | 80 | 5.3 |

| Derivative B | 18 | 120 | 6.7 |

属性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-16-4-3-5-19(14-16)25-22(29)21(28)24-15-20(17-6-8-18(23)9-7-17)27-12-10-26(2)11-13-27/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWELFBXDCUOHCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。